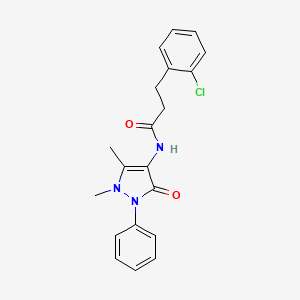
3-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
Overview
Description
3-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C20H20ClN3O2 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.1244046 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Conformation and Hydrogen Bonding
4-Antipyrine derivatives, including 3-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide, exhibit various biological activities like analgesic, antibacterial, and anti-inflammatory properties. Research has shown that different molecular conformations coexist in these compounds, and they exhibit hydrogen bonding in different dimensions, contributing to their biological activity (Narayana et al., 2016).
Utility in Heterocyclic Synthesis
These compounds serve as key intermediates in the synthesis of a range of heterocyclic compounds. For example, they have been used to synthesize various pyrazole, pyridine, and pyrimidine derivatives, demonstrating their utility in medicinal chemistry and drug development (Fadda et al., 2012).
Molecular Structure Analysis
Studies on the crystal structure of similar compounds reveal insights into the molecular arrangements and interactions, such as hydrogen bonding and steric repulsions. These structural features play a crucial role in determining the chemical and biological properties of these compounds (Butcher et al., 2012).
Spectroscopic Characterization and Antimicrobial Potential
Spectroscopic techniques, like FT-IR and NMR, have been employed for the characterization of these compounds. Additionally, their potential as antimicrobial agents has been investigated through various assays, suggesting their application in combating bacterial and fungal infections (Sivakumar et al., 2020).
Antibacterial Activities
Certain derivatives of these compounds have shown significant antibacterial activities, highlighting their potential in the development of new antimicrobial agents. This is particularly important in the context of increasing antibiotic resistance (Asiri & Khan, 2010).
Immunomodulating Activity
Some of these compounds have been found to exhibit immunomodulating activities, enhancing macrophage cytotoxicity and stimulating antibacterial defenses in animal models. This suggests potential applications in developing therapies for autoimmune diseases and infections (Doria et al., 1991).
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-14-19(20(26)24(23(14)2)16-9-4-3-5-10-16)22-18(25)13-12-15-8-6-7-11-17(15)21/h3-11H,12-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEHQNHJWRMQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


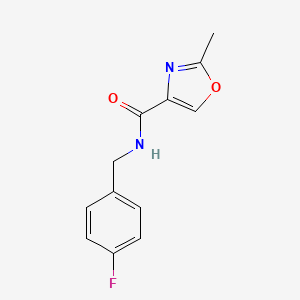
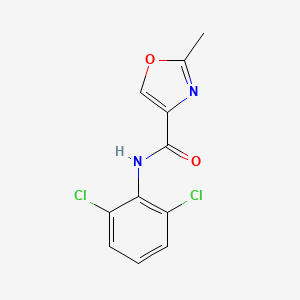
![N-(3-methoxyphenyl)-N-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4457953.png)
![N-{3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-N-METHYLMETHANESULFONAMIDE](/img/structure/B4457954.png)
![N-[4-(dimethylamino)-3-fluorophenyl]-3-fluorobenzamide](/img/structure/B4457962.png)
![2-(2,5-dimethylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4457963.png)
![2-{[5-(2-furyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4457975.png)
![2-(2-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole](/img/structure/B4457981.png)
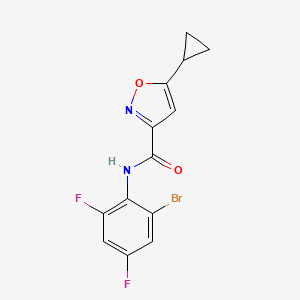
![N-(3-chloro-4-fluorophenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4457995.png)
![N-(4-ethoxyphenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4458002.png)
![2-({5,6-Dimethyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}sulfanyl)aniline](/img/structure/B4458009.png)
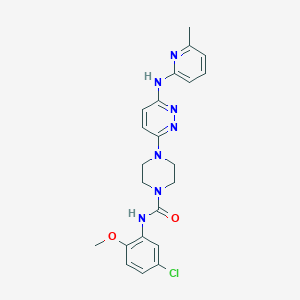
![9-(2-chlorophenyl)-7-(2-hydroxyethyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B4458035.png)
